molecular formula C6H5Cl2F2N B6174773 3-chloro-2,6-difluoroaniline hydrochloride CAS No. 2490406-84-1

3-chloro-2,6-difluoroaniline hydrochloride

Cat. No.: B6174773
CAS No.: 2490406-84-1
M. Wt: 200
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Description

3-chloro-2,6-difluoroaniline hydrochloride is a chemical compound with the molecular formula C6H4ClF2N·HCl. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms. This compound is often used in various chemical research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2,6-difluoroaniline hydrochloride typically involves the halogenation of aniline derivatives. One common method includes the following steps:

    Nitration: Aniline is first nitrated to form 2,6-dinitroaniline.

    Reduction: The nitro groups are then reduced to amino groups, yielding 2,6-diaminoaniline.

    Halogenation: The amino groups are selectively halogenated using chlorine and fluorine sources under controlled conditions to produce 3-chloro-2,6-difluoroaniline.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2,6-difluoroaniline hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions to form azo compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution: Products include various substituted anilines.

    Oxidation: Products include nitroanilines.

    Reduction: Products include diamines.

Scientific Research Applications

3-chloro-2,6-difluoroaniline hydrochloride is utilized in several scientific research fields, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: It is employed in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-2,6-difluoroaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, affecting signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4,6-difluoroaniline
  • 3-chloro-4,6-difluoroaniline
  • 2,6-dichloro-3-fluoroaniline

Uniqueness

3-chloro-2,6-difluoroaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where precise reactivity and interaction profiles are required.

Properties

CAS No.

2490406-84-1

Molecular Formula

C6H5Cl2F2N

Molecular Weight

200

Purity

95

Origin of Product

United States

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